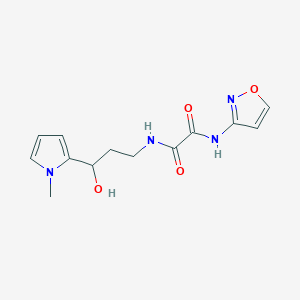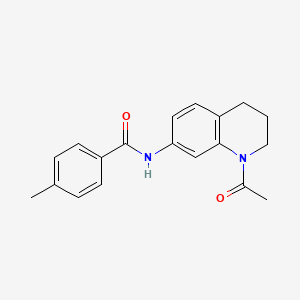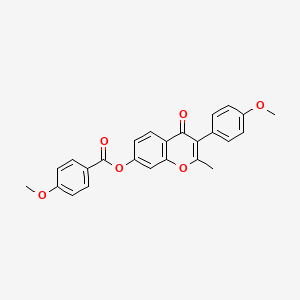
2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide” is a chemical compound with the molecular formula C18H20N2O3S. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides are typically synthesized from benzoic acids and amines . The presence of the 3,4-dihydro-2H-quinolin-7-yl and methylsulfonyl groups suggest additional steps involving these moieties.Aplicaciones Científicas De Investigación
Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines
This study explores the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position, utilizing stable and safe sodium sulfinates as sulfide sources. The process generates environmentally benign byproducts and yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields. This method presents a less odorous and more environmentally friendly approach compared to previous methods (Xia et al., 2016).
Synthetic Cannabinoid Receptor Agonists
While focusing on a different chemical structure, this research involves the synthesis and characterization of compounds with sulfamoyl benzamide core structures. The study aimed at identifying analytical targets for toxicological screenings and understanding the metabolism of such compounds. The insights from this research can be valuable for developing analytical methods and understanding the metabolism of related benzamide derivatives (Richter et al., 2022).
Discovery of Novel PI3K Inhibitors and Anticancer Agents
Research into 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures of PI3K inhibitors and anticancer agents shows promising results. This study synthesized derivatives and evaluated their antiproliferative activities, revealing significant potential for these compounds as anticancer agents. The study supports the role of such derivatives in inhibiting the PI3K/AKT/mTOR pathway and tumor growth (Shao et al., 2014).
Synthesis and Characterization of Novel Quinoline-3-Carbaldehyde Hydrazones
This research focuses on the synthesis, structure, and in vitro cytotoxic properties of novel quinoline-3-carbaldehyde hydrazones, demonstrating pronounced cancer cell growth inhibitory effects. Such compounds provide a foundation for further development as anticancer agents, offering insights into the synthesis and application of quinoline derivatives in medicinal chemistry (Korcz et al., 2018).
Synthesis and Antimicrobial Screening of Azetidinone Derivatives
This study explores the synthesis of azetidinone derivatives integrated with quinoline, demonstrating significant antimicrobial activity against pathogenic bacteria. The research highlights the potential of such derivatives in developing new antimicrobial agents, underscoring the versatility of quinoline derivatives in addressing various biological targets (Idrees et al., 2020).
Propiedades
IUPAC Name |
2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-6-3-4-8-16(13)18(21)19-15-10-9-14-7-5-11-20(17(14)12-15)24(2,22)23/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWUMCKUMUTZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide](/img/structure/B2928961.png)


![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2928967.png)


![2-{[2-(4-chlorophenyl)propan-2-yl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2928972.png)
![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2928973.png)


![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2928980.png)
